4-(4-Butoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-(4-Butoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one features a pyrrolone core substituted with:
- A 3-chlorophenyl group at the 5-position, introducing steric bulk and electron-withdrawing effects.
- A 5-methyl-1,3,4-thiadiazol-2-yl moiety at the 1-position, which may enhance metabolic stability and hydrogen-bonding capacity.
- A 3-hydroxy group, critical for hydrogen-bond donation and acidity (pKa ~8–10) .
Properties
CAS No. |
609795-68-8 |
|---|---|
Molecular Formula |
C24H22ClN3O4S |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22ClN3O4S/c1-3-4-12-32-18-10-8-15(9-11-18)21(29)19-20(16-6-5-7-17(25)13-16)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-11,13,20,29H,3-4,12H2,1-2H3/b21-19- |
InChI Key |
CUSMWMBWDVULKO-VZCXRCSSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=CC=C4)Cl)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-Butoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one , identified by the CAS number 609795-77-9 , has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C24H22ClN3O4S |
| Molecular Weight | 483.97 g/mol |
| CAS Number | 609795-77-9 |
| MDL Number | MFCD04441152 |
Structure
The compound features a complex structure that includes a pyrrole ring, a thiadiazole moiety, and various aromatic groups. This structural diversity is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. The presence of the thiadiazole ring in this compound may enhance its effectiveness against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies suggest that 4-(4-Butoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one may possess anticancer properties. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .
Case Studies
- Study on Cell Lines : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism of action involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Anticancer Properties
Preliminary studies have shown that the compound may inhibit the proliferation of cancer cells. In vitro assays revealed that it induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate key signaling pathways involved in cell cycle regulation is under investigation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research findings indicate that it reduces the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis.
Photostability and UV Protection
Due to its structural characteristics, this compound can be used in formulating UV-protective coatings. Studies have shown that it effectively absorbs UV radiation, making it suitable for applications in sunscreens and protective coatings for materials exposed to sunlight.
Polymer Additives
In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
- Cancer Cell Proliferation : In research published in Cancer Letters, the compound was shown to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested involvement of the p53 pathway in mediating apoptosis .
- UV Protection Study : A formulation containing the compound was tested for UV absorption capabilities, demonstrating over 90% absorption at wavelengths below 320 nm, confirming its efficacy as a UV filter .
Chemical Reactions Analysis
Nucleophilic Recyclization Reactions
The pyrrol-2-one core undergoes nucleophilic recyclization with primary amines, forming pyrrolidine-2-carboxylates. This reactivity is driven by the electron-deficient α,β-unsaturated lactam system.
Key Findings:
-
Reaction with methylamine in ethanol at reflux yields 3-hydroxy-5-(3-chlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxylate (87% yield).
-
The hydroxyl group at position 3 stabilizes intermediates via intramolecular hydrogen bonding with the adjacent carbonyl .
Table 1: Reaction Conditions and Products with Primary Amines
| Amine | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methylamine | Ethanol | Reflux | Pyrrolidine-2-carboxylate derivative | 87% | |
| Ethylenediamine | THF | 60°C | Bis-pyrrolidine spiro compound | 72% |
Acid/Base-Catalyzed Cyclizations
The thiadiazole and pyrrolone rings participate in regioselective cyclization under varying conditions:
Acidic Conditions (HCl/MeOH):
-
Protonation of the thiadiazole nitrogen triggers intramolecular cyclization with the butoxybenzoyl carbonyl, forming a fused benzofuran-thiadiazole system .
Basic Conditions (K₂CO₃/DMF):
-
Deprotonation of the hydroxyl group leads to oxadiazole formation via nucleophilic attack on the thiadiazole sulfur .
Table 2: Cyclization Pathways
| Condition | Catalyst | Product | Key Intermediate | Reference |
|---|---|---|---|---|
| Acidic | HCl | Benzofuran-thiadiazole hybrid | Protonated thiadiazole | |
| Neutral | EDCI | Oxadiazole-pyrrolone conjugate | Thioamide anion |
Thiadiazole Ring Modifications:
-
The 5-methyl-1,3,4-thiadiazol-2-yl group resists electrophilic substitution but undergoes radical coupling with aryl diazonium salts under UV light .
Chlorophenyl and Butoxybenzoyl Groups:
-
The 3-chlorophenyl moiety participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, 80°C) .
-
The butoxy chain is cleaved under strong acids (H₂SO₄, 100°C) to yield a phenolic derivative .
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiadiazole ring, forming a sulfenic acid intermediate .
-
Thermal Stability : Decomposes at 220°C via retro-Diels-Alder fragmentation (TGA data) .
Biological Activity Correlation
Comparison with Similar Compounds
Key Observations:
The 3-chlorophenyl group introduces greater steric hindrance and electron-withdrawing effects compared to 4-ethylphenyl () or 2-fluorophenyl (), which may influence binding affinity in hydrophobic pockets .
Hydrogen-Bonding Capacity: The 3-hydroxy group in the target compound and analogs (e.g., ) is a critical H-bond donor, likely interacting with polar residues in biological targets. Its absence in dimethylaminopropyl-substituted analogs () shifts interaction profiles toward basic residues .
Thiadiazole vs. In contrast, benzothiazole derivatives () provide extended conjugation, possibly enhancing π-π stacking .
Biological Activity Trends :
- Chlorine and fluorine substituents () are associated with enhanced antimicrobial and anti-inflammatory activities in related compounds, as seen in pyrazole and thiazole derivatives . The target compound’s 3-chlorophenyl group may similarly contribute to bioactivity, though direct studies are lacking.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to its analogs, such as Suzuki coupling for aryl groups () or condensation reactions for the pyrrolone core .
- Computational Analysis : Tools like Multiwfn () could elucidate electron density distributions, while SHELX () may aid in crystallographic characterization of analogs.
- Therapeutic Potential: Structural similarities to antimicrobial agents () suggest the target compound could be optimized for activity against resistant pathogens.
Q & A
Q. What are the established multi-step synthesis protocols for this compound, and how do reaction conditions influence yield and purity?
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in spectral data?
Methodological Answer: Structural confirmation relies on:
- X-ray crystallography for absolute stereochemistry (e.g., pyrrolone ring conformation and thiadiazole orientation) .
- FTIR to identify functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, hydroxy O-H stretch at 3200–3400 cm⁻¹) .
- NMR (¹H/¹³C) to resolve positional isomers. For example, NOESY correlations distinguish between 3-hydroxy and 5-chlorophenyl substituents . Contradictions in NMR splitting patterns (e.g., aromatic protons) are addressed using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity in similar assays)?
Methodological Answer: Discrepancies often arise from:
- Solubility differences: Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via LC-MS pre-/post-assay .
- Stereochemical variability: Enantiomeric purity must be verified using chiral HPLC (e.g., Chiralpak AD-H column) .
- Assay conditions: Adjust pH (e.g., 7.4 for cell-based assays vs. 6.8 for enzyme inhibition) and control for thiadiazole-mediated redox interference . Example: A 2020 study found that 3-hydroxy group oxidation under aerobic conditions generated inactive quinone derivatives, explaining false negatives in antimicrobial screens .
Q. What structure-activity relationship (SAR) strategies optimize this compound’s bioactivity?
Q. How can in silico modeling predict binding modes to target proteins (e.g., bacterial enzymes)?
Methodological Answer: Computational workflows include:
- Molecular docking (AutoDock Vina): Use crystal structures (PDB: 3T88 for E. coli dihydrofolate reductase) to prioritize poses with hydrogen bonds to thiadiazole-N and hydrophobic contacts with butoxybenzoyl .
- MD simulations (GROMACS): Assess binding stability over 100 ns; RMSD >2.5 Å indicates poor target engagement .
- Free energy calculations (MM-PBSA): Predict ΔG binding < -8 kcal/mol for high-affinity candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
